molecular formula C10H10Cl2N2 B2519901 5,6-Dichloro-2-propyl-1H-benzo[d]imidazole CAS No. 176949-20-5

5,6-Dichloro-2-propyl-1H-benzo[d]imidazole

Cat. No.: B2519901
CAS No.: 176949-20-5
M. Wt: 229.1
InChI Key: OEFVYUZIGAGWJB-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-propyl-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of chlorine atoms at positions 5 and 6, along with a propyl group at position 2, makes this compound unique and potentially useful for various applications.

Biochemical Analysis

Biochemical Properties

5,6-Dichloro-2-propyl-1H-benzo[d]imidazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of various bacterial and fungal strains . It interacts with enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and transcription in microorganisms . By binding to these enzymes, this compound disrupts their function, leading to the inhibition of microbial growth.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, it affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with DNA gyrase and topoisomerase prevents the supercoiling and relaxation of DNA, which are essential for DNA replication and transcription . Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects such as antimicrobial and anticancer activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as tissue perfusion and the presence of binding sites .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and transcription factors . Additionally, it can accumulate in mitochondria, leading to the release of pro-apoptotic factors and induction of apoptosis . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

The synthesis of 5,6-Dichloro-2-propyl-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dichloro-1H-benzo[d]imidazole and propyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Synthetic Route: The 5,6-dichloro-1H-benzo[d]imidazole is reacted with propyl bromide in the presence of the base, leading to the substitution of the hydrogen atom at position 2 with a propyl group, forming this compound.

    Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5,6-Dichloro-2-propyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The chlorine atoms at positions 5 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include bases (e.g., K2CO3), acids (e.g., HCl), and solvents (e.g., DMF, ethanol). Reaction conditions vary depending on the desired transformation, including temperature, pressure, and reaction time.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

5,6-Dichloro-2-propyl-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

5,6-Dichloro-2-propyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:

    5,6-Dichloro-1H-benzo[d]imidazole: Lacks the propyl group at position 2, which may affect its biological activity and chemical reactivity.

    2-Propyl-1H-benzo[d]imidazole: Lacks the chlorine atoms at positions 5 and 6, which may influence its properties and applications.

    Other Substituted Benzimidazoles: Various substituted benzimidazoles with different functional groups can be compared based on their chemical and biological properties.

Properties

IUPAC Name

5,6-dichloro-2-propyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2/c1-2-3-10-13-8-4-6(11)7(12)5-9(8)14-10/h4-5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFVYUZIGAGWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC(=C(C=C2N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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